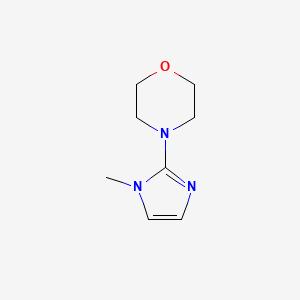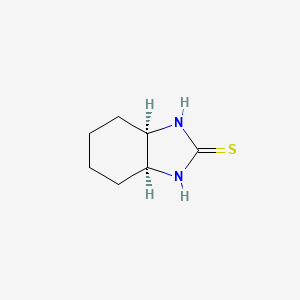
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines a pyridine ring with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone typically involves the reaction of 2,6-dimethylpyridine with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
作用機序
The mechanism of action of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole isomer.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains two triazole rings instead of one.
Uniqueness
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is unique due to its specific combination of a pyridine ring with a 1,2,3-triazole moiety. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4O/c1-7-4-5-9(8(2)13-7)11(16)10-6-12-14-15(10)3/h4-6H,1-3H3 |
InChIキー |
AYWBGFPECYRXOK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CN=NN2C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)



